

mitigating matrix effects in the analysis of copper by ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Copper Analysis by ICP-MS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the analysis of **copper** by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ICP-MS and how do they affect copper analysis?

A1: Matrix effects are influences of the sample's components, other than the analyte (**copper**), on the accuracy of the measurement. These effects can be broadly categorized as:

- Non-spectral interferences: These are more common and cause a suppression or enhancement of the copper signal. They can be caused by:
 - Physical effects: High levels of total dissolved solids (TDS) or high viscosity in the sample can alter the efficiency of nebulization and ion transport, typically leading to signal suppression. A TDS content below 0.2% (2 g/L) is generally recommended to minimize these effects.[1]

Troubleshooting & Optimization

- Ionization effects: The presence of easily ionizable elements (EIEs), such as sodium (Na) and potassium (K), in the sample matrix can suppress the ionization of copper in the plasma, resulting in lower-than-expected readings.[2]
- Spectral interferences: These occur when ions from the sample matrix or plasma gas have the same mass-to-charge ratio as the **copper** isotopes being measured (⁶³Cu and ⁶⁵Cu).
 - Isobaric interferences: These are caused by isotopes of other elements with the same nominal mass as the copper isotopes. For copper, this is less of a concern as there are no common stable isotopes that directly overlap.
 - Polyatomic (or molecular) interferences: These are more common and arise from the combination of elements in the plasma, sample, and acids used for digestion. For example, the presence of sodium in the sample can form ⁴⁰Ar²³Na⁺, which interferes with ⁶³Cu.[3][4]

Q2: Which **copper** isotope, ⁶³Cu or ⁶⁵Cu, is better to monitor for analysis?

A2: ⁶³Cu is the more abundant isotope (69.2%), which generally provides a higher signal. However, it is more prone to polyatomic interferences, most notably from ⁴⁰Ar²³Na⁺ in samples with high sodium content.[4][5] ⁶⁵Cu is less abundant (30.8%) but is often less affected by common polyatomic interferences. The choice of isotope depends on the sample matrix. For matrices with low sodium, ⁶³Cu may be preferable for its higher sensitivity. For high-sodium matrices, such as biological fluids or seawater, monitoring ⁶⁵Cu is often recommended to minimize spectral interferences.[6]

Q3: What are the most common polyatomic interferences for ⁶³Cu and ⁶⁵Cu?

A3: The table below lists some common polyatomic interferences for the two stable isotopes of **copper**.

Isotope	Interfering Species	Source of Interference
⁶³ Cu	⁴⁰ Ar ²³ Na+	High sodium content in the sample matrix.[3][4][5]
31P16O2+	High phosphorus content in the sample matrix.	
⁴⁷ Ti ¹⁶ O+	Titanium present in the sample matrix.	_
⁶⁵ Cu	³² S ¹⁶ O ₂ ¹ H ⁺	High sulfur content, often from sulfuric acid.
⁴⁹ Ti ¹⁶ O+	Titanium present in the sample matrix.	

Q4: How can I minimize matrix effects during my copper analysis?

A4: Several strategies can be employed to mitigate matrix effects:

- Sample Dilution: This is the simplest approach to reduce the concentration of matrix components, thereby lessening their impact on the plasma and reducing the likelihood of interferences.[1]
- Internal Standardization: An element with similar analytical behavior to copper is added to all samples, blanks, and standards. This helps to correct for signal drift and suppression.[1]
 Germanium (Ge) and Rhodium (Rh) are commonly used internal standards for copper.
- Matrix Matching: The composition of the calibration standards is prepared to match the
 matrix of the samples as closely as possible. This ensures that the standards and samples
 are affected by the matrix in the same way.
- Method of Standard Addition: Known amounts of a copper standard are added to aliquots of the sample. This technique is very effective at correcting for matrix effects as the calibration is performed in the actual sample matrix.[7][8]
- Use of Collision/Reaction Cells (CRC): Modern ICP-MS instruments are often equipped with CRC technology. A gas (e.g., helium or hydrogen) is introduced into the cell to interact with

the ion beam. Polyatomic interferences, which are typically larger than the **copper** ions, undergo more collisions and are eliminated, allowing the **copper** ions to pass through to the detector with less interference.[3]

Troubleshooting Guides

Problem: Low or inconsistent copper recovery.

This is a common issue often related to non-spectral matrix effects. Follow this guide to troubleshoot the problem.

Potential Cause Troubleshooting Step		Expected Outcome	
High Total Dissolved Solids (TDS)	Dilute the sample with deionized water or a suitable blank solution (e.g., 1-2% nitric acid). A 10-fold dilution is a good starting point.	Increased and more stable copper signal intensity.	
High Concentration of Easily Ionizable Elements (EIEs)	1. Use an appropriate internal standard (e.g., Germanium-72 or Rhodium-103).2. If an internal standard is already in use, ensure its concentration is appropriate and that it is being added consistently to all solutions.	The ratio of the copper signal to the internal standard signal should be stable and accurate, even if the absolute signals are suppressed.	
Physical Interferences in Sample Introduction	Check for blockages in the nebulizer and torch injector. Ensure the peristaltic pump tubing is in good condition and providing a steady flow.	A smooth and stable signal. Poor precision (high %RSD) can indicate a problem with the sample introduction system.[9]	
Inappropriate Plasma Conditions	Optimize plasma parameters such as RF power and nebulizer gas flow rate to ensure robust plasma conditions that can better tolerate matrix loading.	Improved signal stability and reduced signal suppression.	

Experimental Protocols

Protocol 1: Internal Standard Method for Copper Analysis

This protocol outlines the use of an internal standard to correct for matrix effects. Germanium (72Ge) is a suitable internal standard for **copper** due to its similar mass and ionization potential. [1]

Materials:

- Copper stock standard solution (1000 mg/L)
- Germanium (Ge) internal standard stock solution (1000 mg/L)
- High-purity nitric acid (HNO₃)
- Deionized water (18.2 MΩ·cm)
- Your prepared samples

Procedure:

- Preparation of Internal Standard Spiking Solution:
 - Prepare an intermediate Ge solution (e.g., 10 mg/L) from the stock solution.
 - From the intermediate solution, prepare a final spiking solution at a concentration that will result in a final concentration of 5-10 μg/L in your samples and standards (e.g., a 1 mg/L spiking solution if you are adding 100 μL to 10 mL). The goal is to have an internal standard signal of approximately 50,000 800,000 counts.[10]
- Preparation of Calibration Standards:
 - Prepare a series of calibration standards by serially diluting the copper stock standard. A typical range might be 1, 5, 10, 50, and 100 μg/L.
 - The standards should be prepared in a matrix similar to your samples (e.g., 2% HNO₃).
 - Add the internal standard spiking solution to each calibration standard to achieve the same final concentration of Ge in all standards.
- Preparation of Samples:
 - For each of your prepared samples, add the same amount of the internal standard spiking solution as was added to the calibration standards.

- · Ensure thorough mixing.
- Analysis:
 - Analyze the calibration blank, standards, and samples on the ICP-MS.
 - The instrument software will calculate the ratio of the **copper** isotope signal (e.g., ⁶⁵Cu) to the internal standard isotope signal (e.g., ⁷²Ge).
 - A calibration curve will be generated by plotting the signal ratio against the copper concentration of the standards. The concentration of copper in the samples will be determined from this curve.
- · Quality Control:
 - Monitor the absolute intensity of the internal standard in all samples. A significant drop (e.g., below 60-70% of the intensity in the blank) may indicate severe matrix suppression that requires sample dilution.[10]

Protocol 2: Method of Standard Addition

This protocol is highly effective for complex matrices where matching the standards is difficult.

Procedure:

- Initial Sample Analysis: Perform a preliminary analysis of your sample to estimate the approximate concentration of copper.
- Prepare Sample Aliquots:
 - Pipette at least four equal volumes of your sample into separate volumetric flasks. For example, use 10 mL of your sample in four 20 mL flasks.
- Spike the Aliquots:
 - Flask 1: This is the unspiked sample. Add only the diluent (e.g., 2% HNO₃) to the final volume.

- Flask 2, 3, 4: Add increasing, known amounts of a copper standard solution to these flasks. The added concentrations should be approximately 50%, 100%, and 150% of the estimated concentration from the initial analysis.
- Bring all flasks to the final volume with the diluent and mix thoroughly.
- Analysis:
 - Analyze all four prepared solutions on the ICP-MS and record the signal intensity for copper.
- Data Analysis:
 - Plot the measured signal intensity (y-axis) against the concentration of the added copper standard (x-axis).
 - Perform a linear regression on the data points.
 - Extrapolate the line back to the x-axis (where the signal intensity is zero). The absolute value of the x-intercept is the concentration of copper in the original sample.[8]

Data Presentation

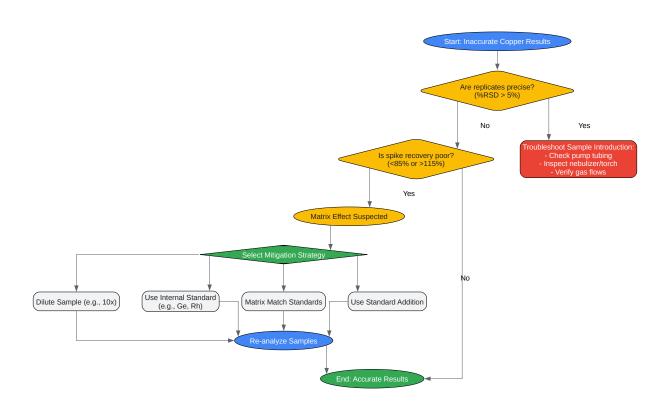
Table 1: Effectiveness of Internal Standardization on Copper Recovery

The following table summarizes hypothetical data on the recovery of **copper** in a high-matrix sample with and without the use of an internal standard.

Sample Matrix	Mitigation Technique	True Copper Concentration (μg/L)	Measured Copper Concentration (μg/L)	% Recovery
10% NaCl	None	20	12	60%
10% NaCl	Internal Standard (Ge)	20	19.6	98%
Synthetic Urine	None	20	15	75%
Synthetic Urine	Internal Standard (Rh)	20	20.4	102%

This data is illustrative to demonstrate the principle.

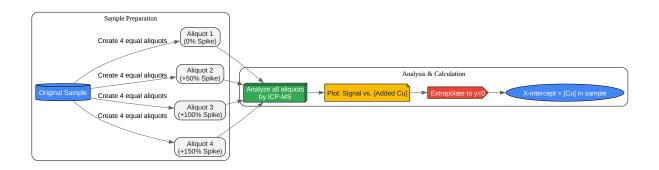
Table 2: Analyte Recovery in Certified Reference Material


This table presents example data from the analysis of a certified reference material (CRM) to validate a method for determining impurities in high-purity **copper**, demonstrating the accuracy of the applied methodology.

Analyte	Certified Value (mg/kg)	Measured Value (mg/kg)	Recovery (%)
Zinc (Zn)	5.0 ± 0.2	4.9	98
Lead (Pb)	10.0 ± 0.5	10.5	105
Nickel (Ni)	2.0 ± 0.1	1.9	95
Arsenic (As)	1.0 ± 0.1	1.1	110

Based on data from Analytik Jena, demonstrating recovery within ±10% of certified values.[11]

Visualizations



Click to download full resolution via product page

Caption: Troubleshooting workflow for inaccurate **copper** results in ICP-MS.

Click to download full resolution via product page

Caption: Experimental workflow for the method of standard addition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 2. nemc.us [nemc.us]
- 3. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 4. Goldschmidt 2023 Conference [conf.goldschmidt.info]

- 5. Quantitative correction of matrix effects in the determination of copper in human serum by isotope dilution quadrupole ICP-MS Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Minimizing interferences in the quantitative multielement analysis of trace elements in biological fluids by inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. analytik-jena.com [analytik-jena.com]
- To cite this document: BenchChem. [mitigating matrix effects in the analysis of copper by ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037683#mitigating-matrix-effects-in-the-analysis-of-copper-by-icp-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com